![molecular formula C29H32N2O6 B13647723 (S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid is commonly used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid, which is protected by a 9-fluorenylmethyloxycarbonyl group at the alpha amino position and a 2,5-dioxopyrrolidin-1-yl group at the delta amino position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid typically involves the following steps:
Protection of the alpha amino group: The alpha amino group of L-2,4-diaminobutyric acid is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the delta amino group: The delta amino group is then protected using 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: undergoes several types of chemical reactions:
Deprotection reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using piperidine, while the 2,5-dioxopyrrolidin-1-yl group can be removed using hydrazine.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine for the 9-fluorenylmethyloxycarbonyl group, hydrazine for the 2,5-dioxopyrrolidin-1-yl group.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Deprotected amino acid: L-2,4-diaminobutyric acid.
Peptide chains: When coupled with other amino acids or peptides.
Scientific Research Applications
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the alpha amino group during synthesis, preventing unwanted side reactions. The 2,5-dioxopyrrolidin-1-yl group protects the delta amino group, allowing for selective deprotection and coupling reactions. These protective groups are removed under specific conditions to yield the desired peptide product.
Comparison with Similar Compounds
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is unique due to its dual protective groups, which allow for selective deprotection and coupling reactions. Similar compounds include:
N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid: Lacks the 2,5-dioxopyrrolidin-1-yl group.
N-δ-(2,5-Dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: Lacks the 9-fluorenylmethyloxycarbonyl group.
These similar compounds may be used in peptide synthesis but offer less flexibility in selective deprotection and coupling reactions.
Properties
Molecular Formula |
C29H32N2O6 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35) |
InChI Key |
BGQZWPYGWVUUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


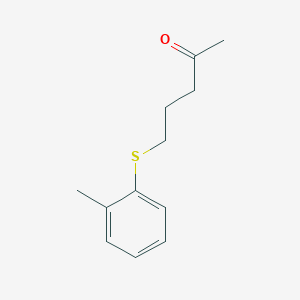
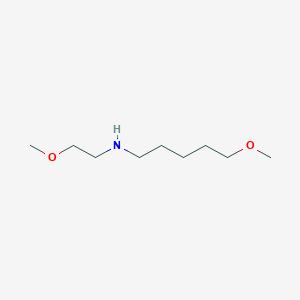
![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
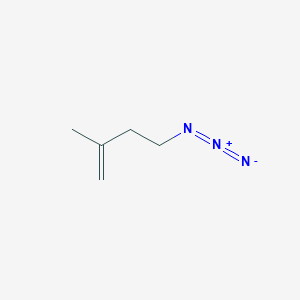
![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
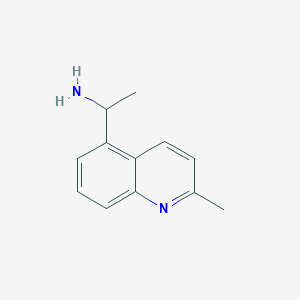
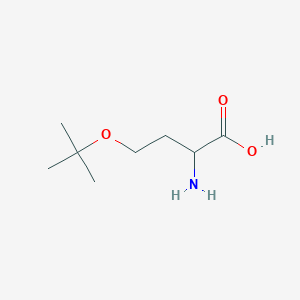
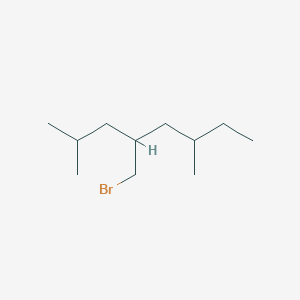
![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)

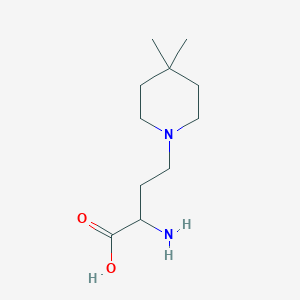


![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
